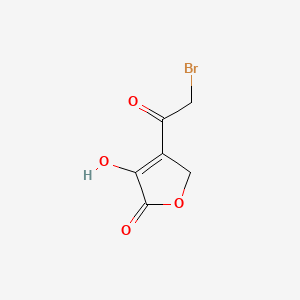
4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromoacetyl group attached to a furan ring. The presence of both bromine and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-hydroxyfuran-2(5H)-one using bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromoacetyl group can be reduced to form a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 4-(2-Bromoacetyl)-3-oxofuran-2(5H)-one.
Reduction: Formation of 4-(2-Hydroxyacetyl)-3-hydroxyfuran-2(5H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromoacetyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This electrophilic nature allows it to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This property is particularly useful in biochemical applications where it can be used to modify proteins or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Bromoacetyl bromide: Similar in structure but lacks the furan ring.
Bromoacetic acid: Contains a carboxyl group instead of the furan ring.
2-Bromo-4’-cyanoacetophenone: Contains a cyano group and a phenyl ring instead of the furan ring.
Uniqueness
4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one is unique due to the combination of the bromoacetyl group and the furan ring, which imparts distinct reactivity and properties. This combination makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
99983-31-0 |
|---|---|
Fórmula molecular |
C6H5BrO4 |
Peso molecular |
221.01 g/mol |
Nombre IUPAC |
3-(2-bromoacetyl)-4-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H5BrO4/c7-1-4(8)3-2-11-6(10)5(3)9/h9H,1-2H2 |
Clave InChI |
BOCBOFNTVIBVOA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)O1)O)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


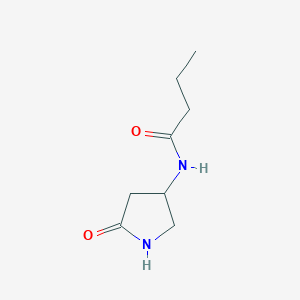
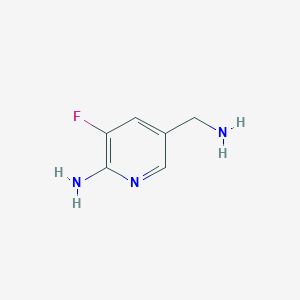
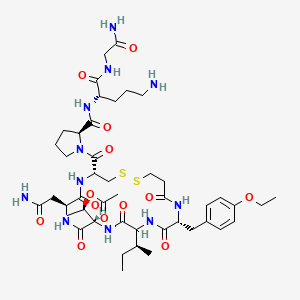
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
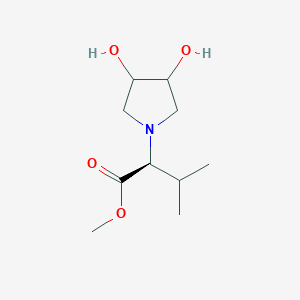
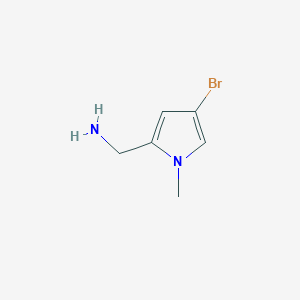
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
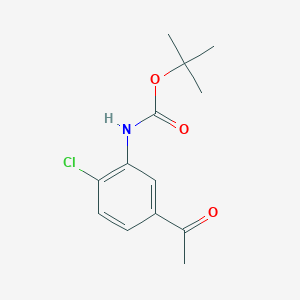
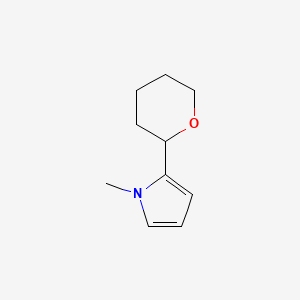
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
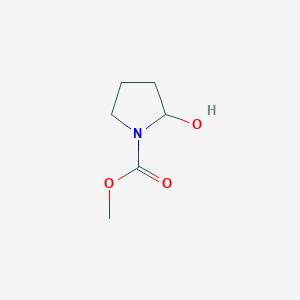
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)

